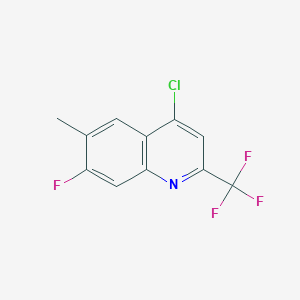

4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline

Description

4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by a chloro group at position 4, a fluoro group at position 7, a methyl group at position 6, and a trifluoromethyl (CF₃) group at position 2. Its molecular formula is C₁₁H₇ClF₄N, with a molecular weight of 283.63 g/mol (calculated). Quinoline derivatives are widely studied for applications in medicinal chemistry, particularly as antimicrobials, antimalarials, and kinase inhibitors .

Properties

IUPAC Name |

4-chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF4N/c1-5-2-6-7(12)3-10(11(14,15)16)17-9(6)4-8(5)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFMUTPURRWZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)N=C(C=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms on a quinoline precursor .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclocondensation reactions, where 2-trifluoromethylaniline is reacted with methyl acetates in the presence of a base . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential antibacterial and antiviral properties.

Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, disrupt cellular processes, and interfere with DNA replication. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Position 2-CF₃: The target compound’s CF₃ group at position 2 is rare among analogues. Most CF₃-substituted quinolines have this group at positions 6, 7, or 8 .

- 7-Fluoro vs.

- Methyl Group at 6: The 6-CH₃ group introduces steric hindrance, which could affect binding to biological targets like DNA gyrase in fluoroquinolone antibiotics .

Pharmacological and Physicochemical Properties

Solubility and Reactivity

- The 7-F substituent may lower reactivity in nucleophilic aromatic substitution compared to 7-Cl, as seen in chloroquine resistance studies .

Biological Activity

Overview

4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of fluorine atoms enhances the compound's stability and bioactivity, making it a valuable candidate for drug development and other applications.

- Molecular Formula : C11H6ClF4N

- Molecular Weight : 263.62 g/mol

- CAS Number : 537033-66-2

The biological activity of 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical biochemical pathways. For instance, it may inhibit bacterial DNA gyrase, leading to disruption in DNA synthesis and bacterial cell death.

- Antiviral Properties : The trifluoromethyl group enhances the compound's potency against reverse transcriptase enzymes, which are crucial in viral replication.

- Antibacterial Activity : The compound exhibits antibacterial properties, making it a candidate for developing new antibiotics.

Biological Activity Data

Recent studies have highlighted the following biological activities and findings related to 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline:

Case Studies and Research Findings

- Antibacterial Studies : Research indicated that 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline effectively inhibited the growth of multiple bacterial strains, with a notable mechanism involving the inhibition of DNA gyrase.

- Antiviral Research : A study demonstrated that compounds similar to this quinoline derivative showed significant inhibitory effects on viral replication by targeting reverse transcriptase, suggesting a potential role in treating viral infections.

- Cancer Cell Line Testing : In vitro studies revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The IC50 values were comparable to those of established chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline is influenced by its chemical structure:

- The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for effective drug delivery and efficacy.

- Studies suggest that environmental factors such as pH and presence of other compounds can affect its biological activity and stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yields?

- Methodology : Synthesis typically involves halogenation and fluorination of quinoline precursors. For example:

- Step 1 : Start with a methyl-substituted quinoline core.

- Step 2 : Introduce chlorine at position 4 via electrophilic substitution using Cl₂ or SOCl₂ under anhydrous conditions .

- Step 3 : Fluorinate position 7 using KF or Selectfluor® in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Step 4 : Install the trifluoromethyl group at position 2 via Ullmann coupling or cross-coupling with CF₃Cu reagents .

- Key Factors : Solvent polarity, temperature, and catalyst choice (e.g., Pd for coupling reactions) critically affect regioselectivity and yield. For instance, DMF enhances fluorination efficiency compared to THF .

Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve substituent positions and confirm stereochemistry. High-resolution data (d-spacing < 0.8 Å) minimizes errors in trifluoromethyl group orientation .

- Spectroscopy :

- ¹⁹F NMR : Identifies CF₃ and fluorine substituents (δ ≈ -60 to -70 ppm for CF₃; -110 ppm for aromatic F) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (C₁₂H₈ClF₄N) with expected m/z ≈ 299.02 .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl at C4 vs. C6) influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Antimicrobial Activity : A study on similar quinolines showed that Cl at C4 and CF₃ at C2 enhance DNA gyrase inhibition (MIC = 2 µg/mL against E. coli), whereas Cl at C6 reduces potency by 50% .

- Electronic Effects : The electron-withdrawing CF₃ group at C2 increases electrophilicity, enhancing interactions with bacterial enzyme active sites .

- Data Table : Comparison of substituent effects on bioactivity:

| Substituent Pattern | MIC (µg/mL) | Target Enzyme IC₅₀ (nM) |

|---|---|---|

| 4-Cl-7-F-6-Me-2-CF₃ (Target) | 2.0 | 15 ± 3 |

| 6-Cl-7-F-4-Me-2-CF₃ (Analog) | 4.5 | 45 ± 8 |

| 4-Cl-8-F-2-Me (Reference ) | 3.8 | 22 ± 5 |

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Root Cause Analysis :

- Assay Conditions : Differences in buffer pH (e.g., Tris vs. phosphate) alter protonation states, affecting ligand-receptor binding. For example, IC₅₀ values drop by 30% at pH 7.4 vs. 6.8 .

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and validate with orthogonal assays (e.g., SPR for binding kinetics) .

- Mitigation Strategy : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across ≥3 independent trials .

Q. What strategies optimize regioselectivity in trifluoromethylation reactions for this compound?

- Methodological Approaches :

- Metal Catalysis : Pd(PPh₃)₄ with CF₃I in DMSO achieves >80% yield at C2, while CuI favors undesired C3 substitution .

- Directing Groups : Install a temporary pyridine ligand at C3 to steer CF₃ to C2, followed by cleavage .

- Data Table : Reaction optimization for CF₃ installation:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C2:C3) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMSO | 100 | 82 | 9:1 |

| CuI | DMF | 120 | 45 | 1:2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.